4-Ethoxybenzhydrazide

Description

BenchChem offers high-quality 4-Ethoxybenzhydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxybenzhydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

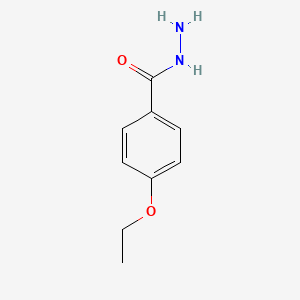

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTILZBQLOSDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207302 | |

| Record name | 4-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58586-81-5 | |

| Record name | 4-Ethoxybenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058586815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxybenzhydrazide: Properties, Synthesis, and Biological Potential

Abstract

4-Ethoxybenzhydrazide is a versatile aromatic hydrazide derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive hydrazide moiety appended to an ethoxy-substituted benzene ring, serves as a valuable scaffold for the synthesis of a wide range of bioactive molecules. This technical guide provides a comprehensive overview of the core chemical properties, structural features, and a detailed, field-proven protocol for the synthesis and purification of 4-Ethoxybenzhydrazide. Furthermore, it delves into the documented biological activities of its derivatives, notably in the realms of anticancer and antitubercular research, supported by mechanistic insights and workflows for biological evaluation. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific landscape.

Introduction: The Significance of the Hydrazide Scaffold

Hydrazides and their derivatives, particularly hydrazones, represent a privileged class of compounds in medicinal chemistry. The characteristic -CONHNH2 functional group is a key pharmacophore that imparts unique chemical reactivity and biological activity. Molecules incorporating this moiety have demonstrated a vast spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties[1][2]. The ability of the hydrazide group to act as a hydrogen bond donor and acceptor, chelate metal ions, and participate in condensation reactions makes it a highly adaptable building block for creating diverse chemical libraries[3]. 4-Ethoxybenzhydrazide, with its specific substitution pattern, offers a lipophilic ethoxy group that can influence pharmacokinetic properties such as membrane permeability and metabolic stability, making it an attractive starting point for targeted drug design.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 4-Ethoxybenzhydrazide is a stable, crystalline solid at room temperature.

Core Chemical and Physical Properties

The key identifiers and computed physicochemical properties of 4-Ethoxybenzhydrazide are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| IUPAC Name | 4-Ethoxybenzhydrazide | [4] |

| CAS Number | 58586-81-5 | [4] |

| Molecular Formula | C₉H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 180.20 g/mol | [4][5] |

| Melting Point (Tfus) | 438.21 K (165.06 °C) | Joback Calculated[5] |

| Boiling Point (Tboil) | 635.97 K (362.82 °C) | Joback Calculated[5] |

| logP (Octanol/Water) | 0.689 | Crippen Calculated[5] |

| Water Solubility (logS) | -2.36 (mol/L) | Crippen Calculated[5] |

| SMILES | CCOc1ccc(C(=O)NN)cc1 | [5] |

| InChI Key | STTILZBQLOSDNQ-UHFFFAOYSA-N | [4][5] |

Structural Representation

The molecular structure of 4-Ethoxybenzhydrazide is characterized by a central benzene ring substituted at the 1- and 4-positions by a hydrazide group and an ethoxy group, respectively.

Spectroscopic Signature

Structural confirmation of synthesized 4-Ethoxybenzhydrazide relies on standard spectroscopic techniques. While a complete, verified spectrum for this specific molecule is not publicly available in comprehensive databases, data from closely related analogs like 4-methoxybenzhydrazide and general knowledge of functional group frequencies allow for an accurate prediction of its spectral characteristics.

-

Infrared (IR) Spectroscopy: The NIST WebBook provides an IR spectrum for 4-Ethoxybenzhydrazide[4]. Key vibrational bands are expected as follows: N-H stretching vibrations for the -NH and -NH₂ groups typically appear in the range of 3200-3400 cm⁻¹. A strong absorption band for the C=O (amide I) stretch is expected around 1640-1680 cm⁻¹. C-O stretching from the ethoxy group would be observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the benzene ring will appear as two distinct doublets (an AA'BB' system) in the range of δ 6.8-8.0 ppm. The ethoxy group will show a quartet for the -OCH₂- protons around δ 4.0 ppm and a triplet for the -CH₃ protons around δ 1.4 ppm. The -NH and -NH₂ protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration, typically in the δ 4.5-9.5 ppm range.

-

¹³C NMR: The carbonyl carbon is expected to be the most downfield signal, above δ 165 ppm. Aromatic carbons will resonate in the δ 114-163 ppm range, with the carbon attached to the oxygen (C-O) appearing more downfield. The -OCH₂- and -CH₃ carbons of the ethoxy group will appear upfield, typically around δ 63 ppm and δ 15 ppm, respectively.

-

-

Mass Spectrometry (MS): The NIST Chemistry WebBook lists mass spectrum data for 4-Ethoxybenzhydrazide[6]. Under electron ionization (EI-MS), the molecular ion peak [M]⁺ at m/z 180 would be expected. Key fragmentation patterns would likely involve the loss of the ethoxy group, the hydrazide moiety, and other characteristic cleavages of the aromatic ring.

Synthesis and Purification Protocol

The synthesis of 4-Ethoxybenzhydrazide is a straightforward and robust process, typically achieved through the hydrazinolysis of the corresponding ethyl or methyl ester. This method is widely cited for preparing various benzhydrazide derivatives[2][7][8].

Rationale and Causality

The chosen synthetic route is based on the nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile due to the alpha effect, where the adjacent lone pair of electrons on the neighboring nitrogen atom enhances its reactivity. It readily attacks the electrophilic carbonyl carbon of the ester. The ester's alkoxy group (-OR) is a good leaving group, especially when protonated by the solvent (e.g., methanol or ethanol), driving the reaction to completion. Refluxing provides the necessary activation energy to overcome the reaction barrier, while the use of excess hydrazine hydrate helps to shift the equilibrium towards the product side.

Detailed Experimental Protocol

Reaction: Ethyl 4-ethoxybenzoate + Hydrazine Hydrate → 4-Ethoxybenzhydrazide + Ethanol

Step-by-Step Methodology:

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl 4-ethoxybenzoate (e.g., 0.1 mol).

-

Solvent Addition: Add methanol or ethanol (e.g., 100 mL) to dissolve the ester.

-

Hydrazine Addition: Slowly add an excess of hydrazine hydrate (e.g., 0.2-0.3 mol) to the flask. The use of excess hydrazine ensures the complete conversion of the starting ester.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and unreacted hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Precipitation: Pour the resulting concentrated residue into a beaker of cold deionized water (e.g., 200 mL) with stirring. A white solid precipitate of 4-Ethoxybenzhydrazide will form.

-

Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid several times with cold deionized water to remove any remaining hydrazine salts.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure crystalline 4-Ethoxybenzhydrazide.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (IR, ¹H NMR, ¹³C NMR).

Key Biological Activities and Potential Applications

While 4-Ethoxybenzhydrazide itself is primarily a synthetic intermediate, its derivatives, especially hydrazones formed by condensing the hydrazide with various aldehydes and ketones, have shown significant biological potential.

Anticancer Activity

Hydrazone derivatives of substituted benzhydrazides are a major focus of anticancer drug discovery[2][9]. Research has shown that derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide, a structurally related compound, act as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target implicated in cancer progression[9][10]. These compounds were found to inhibit the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC₅₀ values in the micromolar range and were shown to induce apoptosis[9]. The general mechanism involves the -CONHN=CH- pharmacophore which can interact with various biological targets. The ethoxy group on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross cell membranes and bind to target proteins.

Antitubercular Activity

The hydrazide moiety is famously present in isoniazid, a frontline drug for treating tuberculosis (TB). This has inspired extensive research into other hydrazide-hydrazone compounds as potential anti-TB agents[11][12]. The proposed mechanism for many such compounds involves the inhibition of enzymes crucial for the synthesis of mycolic acid, an essential component of the mycobacterial cell wall[13]. Derivatives of 4-fluorobenzoic acid hydrazide have shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv[14]. It is plausible that 4-ethoxybenzhydrazide derivatives could exhibit similar activity, where the core structure acts as a scaffold to present various functionalities to the enzymatic target.

Other Biological Activities

The versatile hydrazide-hydrazone scaffold has been explored for a wide range of other therapeutic applications, including:

-

Antifungal and Antibacterial Activity: Various benzoylhydrazones have shown broad-spectrum antimicrobial effects[2][15].

-

Antiamoebic Activity: Derivatives have been synthesized and tested as inhibitors of Entamoeba histolytica[16].

-

Antioxidant and Antiglycation Activity: Certain 4-methoxybenzoylhydrazones have demonstrated potent antioxidant and antiglycation activities, suggesting potential applications in managing diabetic complications[2][7].

Experimental Workflow for Biological Assessment

To evaluate the potential of novel 4-Ethoxybenzhydrazide derivatives, a structured biological screening cascade is essential. The following workflow outlines a typical approach for assessing anticancer activity.

Protocol for MTT Cell Viability Assay:

-

Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the test compounds (novel 4-ethoxybenzhydrazide derivatives) in culture media. Replace the old media with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

4-Ethoxybenzhydrazide is a chemically tractable and valuable building block for medicinal chemistry. Its straightforward synthesis allows for the facile creation of diverse compound libraries. The established record of biological activity among its derivatives, particularly in oncology and infectious diseases, confirms the utility of the benzhydrazide scaffold. Future research should focus on synthesizing novel derivatives and employing structure-based drug design, guided by molecular docking and in silico ADME/Tox predictions, to optimize potency and selectivity for specific biological targets. The exploration of this chemical space holds significant promise for the discovery of new therapeutic agents.

References

- Cheméo. (n.d.). Chemical Properties of 4-Ethoxybenzhydrazide (CAS 58586-81-5).

- ResearchGate. (n.d.). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide.

- NIST. (n.d.). 4-Ethoxybenzhydrazide. In NIST Chemistry WebBook.

- NIST. (n.d.). 4-Ethoxybenzhydrazide Mass Spectrum. In NIST Chemistry WebBook.

- PubMed. (2015). Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a comparative experimental-theoretical study.

- ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.

- PubMed. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors.

- ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica | Request PDF.

- PMC - NIH. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.

- PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica.

- MDPI. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives.

- ResearchGate. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.

- ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.

- RSC Publishing. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors.

- ResearchGate. (n.d.). Structures and synthetic data of hydrazide and hydrazine derivatives.

- PubChem. (n.d.). 4-Methoxybenzohydrazide.

- PubMed. (n.d.). Four hydrazide compounds that inhibit the growth of mycobacterium tuberculosis.

- ChemicalBook. (n.d.). 4-Hydroxybenzhydrazide synthesis.

- Chemical Methodologies. (n.d.). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives.

- MDPI. (n.d.). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA.

- PubMed. (n.d.). 4-(3-coumarinyl)-4-thiazolin-2-one benzylidenehydrazones with antituberculosis activity.

- Chem-Impex. (n.d.). 4-Methoxybenzoic acid hydrazide.

- SpectraBase. (n.d.). 4-Methoxybenzohydrazide - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 4-ETHOXYBENZHYDRAZIDE CAS#: 58586-81-5.

- PubMed. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide.

- Bentham Science. (n.d.). Anti-Mycobacterial Peroxides: A New Class of Agents for Development Against Tuberculosis.

- ResearchGate. (n.d.). Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 4. 4-Ethoxybenzhydrazide [webbook.nist.gov]

- 5. 4-Ethoxybenzhydrazide (CAS 58586-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-Ethoxybenzhydrazide [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Hydroxybenzhydrazide synthesis - chemicalbook [chemicalbook.com]

- 9. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Four hydrazide compounds that inhibit the growth of mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(3-coumarinyl)-4-thiazolin-2-one benzylidenehydrazones with antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and characterization of 4-Ethoxybenzhydrazide

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxybenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxybenzhydrazide is a pivotal chemical intermediate, serving as a foundational building block for a diverse array of heterocyclic compounds with significant therapeutic potential. Its structural motif is frequently incorporated into novel drug candidates, highlighting its importance in medicinal chemistry and pharmaceutical research. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of 4-Ethoxybenzhydrazide. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and rationale for key procedural choices, offering a self-validating framework for researchers to confidently produce and verify this high-value compound.

Introduction: The Strategic Importance of 4-Ethoxybenzhydrazide

4-Ethoxybenzhydrazide (CAS No: 58586-81-5) is an organic compound featuring a hydrazide functional group attached to an ethoxy-substituted benzene ring.[1] This unique combination of a nucleophilic hydrazide moiety and a lipophilic ethoxy group makes it an exceptionally versatile precursor in organic synthesis. Hydrazides are well-established tools in medicinal chemistry, known for their ability to react with aldehydes and ketones to form stable hydrazone linkages, and to serve as key synthons for constructing important five- and six-membered heterocyclic rings like pyrazoles, oxadiazoles, and triazoles.[2][3] These heterocyclic systems are prevalent in a wide range of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[3][4]

The ethoxy group on the phenyl ring modulates the compound's electronic properties and lipophilicity, which can be crucial for tuning the pharmacokinetic and pharmacodynamic profiles of its downstream derivatives. Therefore, a reliable and well-characterized supply of 4-Ethoxybenzhydrazide is a critical first step in many drug discovery and development pipelines.

Synthesis Pathway: From Ester to Hydrazide

The most direct and widely adopted method for preparing 4-Ethoxybenzhydrazide is the hydrazinolysis of its corresponding ester, ethyl 4-ethoxybenzoate. This reaction is a classic example of nucleophilic acyl substitution, where the potent nucleophile, hydrazine, displaces the ethoxide leaving group from the ester's carbonyl carbon.[5][6]

Principle of Hydrazinolysis

The reaction mechanism is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine hydrate on the electrophilic carbonyl carbon of ethyl 4-ethoxybenzoate. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an ethanol molecule and the formation of the stable amide-like hydrazide bond. The reaction is typically driven to completion by using a slight excess of hydrazine hydrate and heating the mixture under reflux to provide the necessary activation energy.[5][7]

Two-Step Synthesis Overview

The overall process can be viewed as a two-stage synthesis, starting from the commercially available 4-ethoxybenzoic acid.

Caption: Overall synthesis pathway for 4-Ethoxybenzhydrazide.

Detailed Experimental Protocol

This protocol describes the conversion of ethyl 4-ethoxybenzoate to 4-Ethoxybenzhydrazide.

Materials and Equipment:

-

Ethyl 4-ethoxybenzoate (CAS: 23676-09-7)[8]

-

Hydrazine Hydrate (80-99% solution)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Beakers and standard laboratory glassware

-

Recrystallization apparatus

Procedural Steps:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-ethoxybenzoate (e.g., 0.1 mol) in absolute ethanol (e.g., 100 mL). Stir the mixture until the ester is fully dissolved.

-

Reagent Addition: Carefully add hydrazine hydrate (e.g., 0.12 mol, a 1.2-fold molar excess) to the flask.

-

Causality: A slight molar excess of hydrazine hydrate is used to ensure the reaction proceeds to completion, maximizing the conversion of the starting ester according to Le Châtelier's principle.[5] Caution: Hydrazine hydrate is toxic and corrosive; handle with appropriate personal protective equipment (gloves, safety goggles) in a well-ventilated fume hood.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[10][11]

-

Expert Insight: Heating under reflux provides the sustained thermal energy required to overcome the activation energy barrier for the nucleophilic substitution, significantly accelerating the rate of hydrazide formation.[12]

-

-

Isolation of Crude Product: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. As the solution cools, the 4-Ethoxybenzhydrazide product, being less soluble in cold ethanol than the starting materials, will precipitate out as a white solid.[9] Further cooling in an ice bath can enhance precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove residual soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. This slow cooling process promotes the formation of well-defined crystals. Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry thoroughly in a vacuum oven.[11]

Comprehensive Characterization

Rigorous characterization is essential to confirm the structural identity and assess the purity of the synthesized 4-Ethoxybenzhydrazide. The combination of physical and spectroscopic methods provides a self-validating system of analysis.

Physical Properties

A preliminary assessment of the product's physical properties serves as a quick indicator of purity.

| Property | Observation | Significance |

| Appearance | White to off-white crystalline solid | Corresponds to literature descriptions. |

| Molecular Wt. | 180.20 g/mol [1] | Theoretical value for C₉H₁₂N₂O₂. |

| Melting Point | ~135-139 °C (literature values may vary) | A sharp, narrow melting range indicates high purity. |

Spectroscopic Analysis

Spectroscopic techniques provide unambiguous structural confirmation by probing the molecular framework and functional groups.[13]

IR spectroscopy is used to identify the key functional groups present in the molecule. The successful conversion of the ester to the hydrazide is confirmed by the disappearance of the ester C-O stretch and the appearance of N-H stretching bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3300 - 3200 | N-H Stretch (asym/sym) | Hydrazide (-NH-NH₂) | Confirms the presence of the hydrazide moiety. |

| 3080 - 3010 | C-H Stretch (sp²) | Aromatic Ring | Indicates the benzene ring. |

| 2980 - 2850 | C-H Stretch (sp³) | Ethoxy (-CH₂, -CH₃) | Confirms the presence of the ethyl group. |

| ~1640 | C=O Stretch (Amide I) | Hydrazide (-C=O) | Key signal for the hydrazide carbonyl. |

| ~1250 | C-O-C Stretch (asym) | Aryl-Alkyl Ether | Confirms the ethoxy linkage to the ring. |

Data interpreted from NIST reference spectra for 4-Ethoxybenzhydrazide and general spectroscopy principles.[1]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The following are predicted chemical shifts based on the structure and data from close analogs like 4-methoxybenzohydrazide.[14][15]

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Interpretation |

| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split by the adjacent methylene group. |

| ~4.10 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group, split by the adjacent methyl group. |

| ~4.30 | Broad Singlet | 2H | -NH-NH₂ | The two protons of the terminal amino group. |

| ~6.95 | Doublet (d) | 2H | Aromatic H (ortho to -OEt) | Protons on the aromatic ring adjacent to the electron-donating ethoxy group. |

| ~7.75 | Doublet (d) | 2H | Aromatic H (ortho to -C=O) | Protons on the aromatic ring adjacent to the electron-withdrawing carbonyl group. |

| ~9.40 | Broad Singlet | 1H | -NH -NH₂ | The single proton of the amide-like nitrogen. |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~14.5 | -O-CH₂-CH₃ |

| ~63.5 | -O-CH₂ -CH₃ |

| ~114.0 | Aromatic CH (ortho to -OEt) |

| ~125.0 | Aromatic C (ipso to -C=O) |

| ~129.0 | Aromatic CH (ortho to -C=O) |

| ~162.0 | Aromatic C (ipso to -OEt) |

| ~166.0 | C =O (Carbonyl) |

Mass spectrometry confirms the molecular weight of the synthesized compound.

| m/z Value | Assignment | Interpretation |

| ~180.2 | [M]⁺ (Molecular Ion) | Corresponds to the exact molecular weight of C₉H₁₂N₂O₂, confirming the compound's identity.[1] |

| ~151 | [M - N₂H]⁺ | A potential fragment resulting from the loss of the terminal diazenyl group. |

| ~135 | [M - NHNH₂]⁺ | A common fragment from the loss of the hydrazinyl group. |

Safety, Handling, and Storage

-

Safety: The primary hazard in this synthesis is hydrazine hydrate , which is highly toxic, corrosive, and a suspected carcinogen. All manipulations involving hydrazine hydrate must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[16]

-

Handling: 4-Ethoxybenzhydrazide is an irritant. Avoid inhalation of dust and contact with skin and eyes.[17]

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed a robust and reliable protocol for the . By following the outlined steps for hydrazinolysis of ethyl 4-ethoxybenzoate and employing the comprehensive characterization techniques described, researchers can confidently produce and validate this key chemical intermediate. The causal explanations provided for each critical step empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as needed, ensuring a solid foundation for subsequent research and development in the pharmaceutical sciences.

References

-

PrepChem. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. Retrieved from PrepChem.com. URL: [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Org. Synth. Coll. Vol. 6, 580. URL: [Link]

-

Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from inglomayor.com. URL: [Link]

-

ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). Retrieved from ResearchGate. URL: [Link]

-

Aichemistry. (n.d.). CAS:5463-59-2. Retrieved from ichemistry.cn. URL: [Link]

-

Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. URL: [Link]

-

Sciencemadness.org. (2002). Reaction of esters with hydrazine?. Retrieved from Sciencemadness.org. URL: [Link]

-

NIST. (n.d.). 4-Ethoxybenzhydrazide. NIST Chemistry WebBook, SRD 69. Retrieved from NIST. URL: [Link]

- Unnamed Source. (n.d.).

-

Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. URL: [Link]

-

Hameed, S., et al. (2018). 4-Eth-oxy-benzohydrazide. ResearchGate. URL: [Link]

-

Fisher Scientific. (2025). Safety Data Sheet - 4-Hydroxybenzohydrazide. Retrieved from Fisher Scientific. URL: [Link]

-

Canadian Science Publishing. (n.d.). Hydrolysis and hydrazinolysis of esters of N,N-dimethyldithiocarbamic acid: a method for the preparation of mercaptans. Canadian Journal of Chemistry. URL: [Link]

-

ResearchGate. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from ResearchGate. URL: [Link]

-

Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Biointerface Research in Applied Chemistry, 12(4), 5123-5133. URL: [Link]

-

SpectraBase. (n.d.). 4-Methoxybenzohydrazide - Optional[13C NMR]. Retrieved from SpectraBase. URL: [Link]

-

Al-Nahrain University. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University, 21(2), 57-63. URL: [Link]

-

Popiołek, Ł. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6513. URL: [Link]

-

Damdoom, W. K. (2021). Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. URL: [Link]

-

Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. URL: [Link]

-

Al-Said, S. A. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(11), 17618-17631. URL: [Link]

-

ResearchGate. (2016). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. URL: [Link]

-

ResearchGate. (2015). Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. URL: [Link]

-

PubChem. (n.d.). 4-Methoxybenzohydrazide. Retrieved from PubChem. URL: [Link]

-

Malík, I., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(23), 5652. URL: [Link]

- University Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. URL: Not Available

-

IOSR Journal. (n.d.). Synthesis and Spectral Characterization of (E)-2-Amino- N'-[1-(2, 4-dihydroxy phenyl) Ethylidene] Benzohydrazide. URL: [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. URL: [Link]

Sources

- 1. 4-Ethoxybenzhydrazide [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - Reaction of esters with hydrazine? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. inglomayor.cl [inglomayor.cl]

- 8. Ethyl 4-ethoxybenzoate | 23676-09-7 | FE70752 | Biosynth [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemmethod.com [chemmethod.com]

- 13. lehigh.edu [lehigh.edu]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-Methoxybenzohydrazide | C8H10N2O2 | CID 76792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

4-Ethoxybenzhydrazide: A Comprehensive Technical Guide for Advanced Research

In this guide, we delve into the essential physicochemical properties, synthesis, and burgeoning applications of 4-Ethoxybenzhydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Core Compound Identification

| Parameter | Value | Source |

| CAS Number | 58586-81-5 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | 4-ethoxybenzohydrazide | |

| Synonyms | p-Ethoxybenzhydrazide | [1] |

Introduction to 4-Ethoxybenzhydrazide: A Molecule of Growing Interest

4-Ethoxybenzhydrazide belongs to the benzhydrazide class of organic compounds, characterized by a benzene ring substituted with an ethoxy group and a hydrazide functional group. The presence of the reactive hydrazide moiety (-CONHNH₂) makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are scaffolds of significant interest in the development of novel therapeutic agents. The ethoxy group at the para position of the benzene ring modulates the electronic properties and lipophilicity of the molecule, which can influence its reactivity and the biological activity of its derivatives.

Synthesis of 4-Ethoxybenzhydrazide: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 4-Ethoxybenzhydrazide is through the hydrazinolysis of ethyl 4-ethoxybenzoate. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 4-ethoxybenzoate (1 equivalent).

-

Solvent and Reagent Addition: Add ethanol as the solvent, followed by the slow addition of hydrazine hydrate (a slight excess, typically 1.1-1.5 equivalents).

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then triturated with cold water or a non-polar solvent like hexane to remove any unreacted starting material and by-products.

-

Purification: The solid product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-Ethoxybenzhydrazide as a crystalline solid.

Caption: Synthesis workflow for 4-Ethoxybenzhydrazide.

Spectroscopic Characterization

The structural elucidation of 4-Ethoxybenzhydrazide is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the ethoxy group will appear more upfield compared to the protons ortho to the carbonyl group due to the electron-donating nature of the ethoxy group.

-

Ethoxy Group: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (typically δ 1.3-1.5 ppm for the triplet and δ 4.0-4.2 ppm for the quartet).

-

Hydrazide Protons: Two broad singlets for the NH and NH₂ protons, which are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbon attached to the ethoxy group will be the most shielded.

-

Ethoxy Group Carbons: Two signals in the aliphatic region, one for the CH₂ carbon (around δ 60-65 ppm) and one for the CH₃ carbon (around δ 14-16 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

-

C=O Stretching: A strong absorption band around 1640-1660 cm⁻¹ characteristic of the amide I band.

-

C-O Stretching: A strong band around 1250 cm⁻¹ corresponding to the aryl-alkyl ether linkage.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 180.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group, the hydrazide moiety, and cleavage of the amide bond, leading to characteristic fragment ions.

Chemical Reactivity and Applications in Drug Development

The hydrazide functionality in 4-Ethoxybenzhydrazide is a versatile chemical handle for the synthesis of various heterocyclic systems. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which can then be cyclized to afford a variety of five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.

Caption: Reactivity of 4-Ethoxybenzhydrazide in heterocyclic synthesis.

These heterocyclic scaffolds are prevalent in many biologically active molecules. For instance, derivatives of benzhydrazide have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Certain benzhydrazone derivatives have shown potential as anticancer agents.[2]

-

Antimicrobial and Antifungal Activity: The hydrazide-hydrazone backbone is a common feature in many compounds with antimicrobial and antifungal properties.

-

Antioxidant Properties: The ability of the hydrazide moiety to scavenge free radicals has led to the investigation of its derivatives as antioxidants.[2]

-

Antiamoebic Activity: Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been synthesized and evaluated as inhibitors of Entamoeba histolytica.[3]

The ethoxy group in 4-Ethoxybenzhydrazide can enhance the lipophilicity of the resulting derivatives, potentially improving their pharmacokinetic properties, such as membrane permeability and bioavailability.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Ethoxybenzhydrazide. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Ethoxybenzhydrazide is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the hydrazide functional group, provides access to a diverse range of heterocyclic compounds with promising pharmacological potential. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in the development of novel therapeutics.

References

-

NIST. (n.d.). 4-Ethoxybenzhydrazide. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Ethoxybenzhydrazide (CAS 58586-81-5). Retrieved January 12, 2026, from [Link]

- Khan, N. S., Khan, P., & Inam, A. (2021). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 11(34), 20876-20887.

- Sumbul, S., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 637-647.

Sources

- 1. 4-Ethoxybenzhydrazide [webbook.nist.gov]

- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 3. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-Ethoxybenzhydrazide in different solvents

An In-depth Technical Guide to the Solubility of 4-Ethoxybenzhydrazide in Different Solvents

Foreword

For researchers, scientists, and professionals in drug development, understanding the solubility of a target molecule is a cornerstone of successful formulation and delivery. 4-Ethoxybenzhydrazide (CAS: 58586-81-5), a derivative of benzoic acid hydrazide, presents a chemical structure with the potential for diverse intermolecular interactions, making its solubility profile highly dependent on the chosen solvent system. This guide provides a comprehensive overview of the solubility characteristics of 4-Ethoxybenzhydrazide, details a robust experimental protocol for its determination, and explores the underlying physicochemical principles governing its behavior in various solvents. While extensive experimental data for this specific compound is not widely published, this guide synthesizes available information on analogous structures and established principles to provide a predictive and practical framework for the laboratory scientist.

Physicochemical Profile of 4-Ethoxybenzhydrazide

4-Ethoxybenzhydrazide is a crystalline solid with the molecular formula C₉H₁₂N₂O₂.[1] Its structure, featuring an aromatic ring, an ethoxy group, and a hydrazide moiety, dictates its solubility. The hydrazide group can act as both a hydrogen bond donor and acceptor, while the ethoxy group adds lipophilic character. The molecule's overall polarity and crystal lattice energy will be key determinants of its solubility.

Publicly available databases provide calculated values for its water solubility and octanol-water partition coefficient, which offer a preliminary assessment of its properties:

-

Log10 of Water Solubility (mol/L): -2.36 (Calculated)[2]

-

Octanol/Water Partition Coefficient (logP): 0.689 (Calculated)[2]

The negative log water solubility indicates low aqueous solubility, while the positive logP value suggests a degree of lipophilicity. These calculated values underscore the need for empirical testing in a range of solvents to establish a comprehensive solubility profile for formulation development.

Quantitative Solubility Data: An Illustrative Profile

While specific experimental data for 4-Ethoxybenzhydrazide is limited in the public domain, the following table presents a representative solubility profile based on the expected behavior of similar benzhydrazide derivatives in common laboratory solvents. This data should be considered illustrative and serves as a guide for solvent selection in experimental work.

| Solvent | Solvent Type | Expected Solubility ( g/100 mL at 25°C) | Rationale for Inclusion |

| Water | Polar Protic | Low | Baseline for aqueous solubility.[2] |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the hydrazide group.[3] |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar.[3] |

| Acetone | Polar Aprotic | Moderate | Acts as a hydrogen bond acceptor. |

| Dichloromethane | Chlorinated | Low to Moderate | Intermediate polarity. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Ester functionality offers some polar interactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor, effective for many amides and hydrazides. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[4] |

| Hexane | Non-polar | Very Low | "Like dissolves like" principle suggests poor solubility due to the polar hydrazide group.[5] |

| Toluene | Aromatic | Low | Aromatic nature may offer some interaction with the benzene ring, but polarity is low. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is most reliably determined using the isothermal shake-flask method. This technique ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 4-Ethoxybenzhydrazide into a series of glass vials or flasks, one for each solvent to be tested. The excess is crucial to ensure saturation.

-

Add a precise volume of the selected solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath, typically set at 25°C (or the desired experimental temperature).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE or PVDF filter) to remove any undissolved solid particles. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of 4-Ethoxybenzhydrazide in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

-

UV-Vis Spectrophotometry: A simpler method, suitable if the compound has a distinct chromophore and no interfering substances are present.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the filtrate and weighing the residue. This is a straightforward but potentially less precise method.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions made.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

-

Workflow Diagram

Caption: Experimental workflow for determining solubility via the shake-flask method.

Factors Influencing the Solubility of 4-Ethoxybenzhydrazide

The solubility of 4-Ethoxybenzhydrazide is a multifactorial property governed by the interplay between the solute and the solvent. Understanding these factors is crucial for predicting solubility trends and selecting appropriate solvent systems.[6][7]

-

Polarity ("Like Dissolves Like"): The core principle of solubility. The polar hydrazide group (-CONHNH₂) suggests that polar solvents will be more effective than non-polar ones. Polar protic solvents like methanol and ethanol can engage in hydrogen bonding with both the C=O and N-H groups of the hydrazide, leading to favorable interactions. Polar aprotic solvents like DMSO and DMF are strong hydrogen bond acceptors and can effectively solvate the molecule.

-

Hydrogen Bonding: The ability of the hydrazide moiety to both donate and accept hydrogen bonds is a primary driver of its solubility in protic solvents. The two -NH₂ protons and the lone pairs on the oxygen and nitrogen atoms are all potential sites for hydrogen bonding.

-

Molecular Size and Shape: The size and shape of both the solute and solvent molecules can influence how easily the solute can be accommodated within the solvent lattice.[7]

-

Temperature: For most solid solutes, solubility is an endothermic process, meaning solubility increases with temperature.[8] This relationship should be determined empirically, as it is a critical parameter for processes like recrystallization.

-

pH of the Medium: The hydrazide group has basic character and can be protonated under acidic conditions. The resulting salt form would be expected to have significantly higher aqueous solubility than the neutral molecule.[6] Therefore, the solubility of 4-Ethoxybenzhydrazide in aqueous systems will be highly pH-dependent.

Conceptual Diagram of Influencing Factors

Caption: Interplay of factors governing the solubility of 4-Ethoxybenzhydrazide.

Conclusion

References

-

Cheméo. (n.d.). Chemical Properties of 4-Ethoxybenzhydrazide (CAS 58586-81-5). Retrieved from [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2599–2611. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Ethoxybenzhydrazide. NIST Chemistry WebBook. Retrieved from [Link]

-

Solubility of Things. (n.d.). Solubility of Hydrazine. Retrieved from [Link]

-

International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Rassem, Z. M. (2016). SYNTHESIS, CHARACTERIZATION AND CHROMOGENIC PROPERTIES OF 4-HYDROXY-(2-HYDROXYBENZYLIDENE) BENZOHYDRAZIDE. International Journal of Engineering Sciences & Research Technology, 5(7), 1036-1042. Retrieved from [Link]

Sources

- 1. 4-Ethoxybenzhydrazide [webbook.nist.gov]

- 2. 4-Ethoxybenzhydrazide (CAS 58586-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijnrd.org [ijnrd.org]

- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 8. ascendiacdmo.com [ascendiacdmo.com]

spectroscopic data (NMR, IR, MS) of 4-Ethoxybenzhydrazide

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxybenzhydrazide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Ethoxybenzhydrazide (C₉H₁₂N₂O₂), a key intermediate in the synthesis of various biologically active compounds. Designed for researchers and drug development professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this molecule. Each section offers not just raw data, but a detailed interpretation grounded in the principles of chemical structure and reactivity, explaining the causality behind the observed spectral features. This guide serves as a practical reference for the unambiguous identification and characterization of 4-Ethoxybenzhydrazide.

Introduction: The Molecular Profile of 4-Ethoxybenzhydrazide

4-Ethoxybenzhydrazide is a derivative of benzoic acid, featuring an ethoxy group at the para position and a hydrazide functional group. This unique combination of an ether linkage and a hydrazide moiety makes it a versatile building block in medicinal chemistry, often utilized in the synthesis of Schiff bases and heterocyclic compounds with potential therapeutic activities.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug discovery. Spectroscopic techniques provide a non-destructive and highly detailed view of the molecular architecture. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to build a complete and validated structural profile of 4-Ethoxybenzhydrazide.

Molecular Structure:

Caption: Molecular structure of 4-Ethoxybenzhydrazide (C₉H₁₂N₂O₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer.[1] A sample of 5-10 mg of 4-Ethoxybenzhydrazide is dissolved in approximately 0.5 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.45 | Singlet (broad) | - | 1H | -CONH - |

| ~7.75 | Doublet | ~8.7 | 2H | Ar-H (ortho to -CONHNH₂) |

| ~6.95 | Doublet | ~8.7 | 2H | Ar-H (ortho to -OCH₂CH₃) |

| ~4.40 | Singlet (broad) | - | 2H | -NH₂ |

| ~4.05 | Quartet | ~7.0 | 2H | -OCH₂ CH₃ |

| ~1.35 | Triplet | ~7.0 | 3H | -OCH₂CH₃ |

Interpretation and Causality:

-

Hydrazide Protons (δ ~9.45 and ~4.40): The two distinct signals for the hydrazide protons (-NH- and -NH₂) are highly characteristic. The downfield signal at ~9.45 ppm corresponds to the amide proton (-CONH-). Its significant deshielding is due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding. The signal at ~4.40 ppm is assigned to the terminal -NH₂ protons. Both signals typically appear broad due to quadrupole broadening from the ¹⁴N nuclei and chemical exchange with trace amounts of water in the solvent. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; these two signals will disappear as the protons are exchanged for deuterium.

-

Aromatic Protons (δ ~7.75 and ~6.95): The para-substituted aromatic ring gives rise to a classic AA'BB' system, which simplifies to two distinct doublets.

-

The doublet at ~7.75 ppm is assigned to the two aromatic protons ortho to the electron-withdrawing carbonyl group. This group deshields the adjacent protons, shifting their resonance significantly downfield.

-

Conversely, the doublet at ~6.95 ppm corresponds to the two protons ortho to the electron-donating ethoxy group. The oxygen atom's lone pairs increase the electron density at the ortho positions, causing a shielding effect and an upfield shift. The observed coupling constant of ~8.7 Hz is typical for ortho-coupling in a benzene ring.

-

-

Ethoxy Group Protons (δ ~4.05 and ~1.35):

-

The quartet at δ 4.05 ppm is assigned to the methylene protons (-OCH₂ -). Its downfield shift is a direct consequence of the deshielding effect from the adjacent, highly electronegative oxygen atom. The quartet splitting pattern arises from coupling to the three neighboring protons of the methyl group, following the n+1 rule (3+1=4).

-

The triplet at δ 1.35 ppm is assigned to the terminal methyl protons (-CH₃ ). It is the most upfield signal, as these protons are the most shielded in the molecule. The triplet pattern results from coupling to the two adjacent methylene protons (2+1=3).

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is recorded using the same instrument and sample preparation as for ¹H NMR. The spectrum is typically proton-decoupled to simplify it to a series of single lines, one for each unique carbon environment.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C =O |

| ~161.8 | Ar-C -O |

| ~129.5 | Ar-C H (ortho to -CONHNH₂) |

| ~124.5 | Ar-C -C=O (ipso-carbon) |

| ~114.2 | Ar-C H (ortho to -OCH₂CH₃) |

| ~63.4 | -OC H₂CH₃ |

| ~14.6 | -OCH₂C H₃ |

Interpretation and Causality:

-

Carbonyl Carbon (δ ~165.5): The signal at the lowest field is unambiguously assigned to the carbonyl carbon of the hydrazide group. Carbonyl carbons are strongly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond, consistently appearing in the 160-185 ppm range.[2]

-

Aromatic Carbons (δ ~161.8 to ~114.2): Four signals are observed for the six aromatic carbons, consistent with the molecule's symmetry.

-

The signal at ~161.8 ppm is assigned to the carbon directly attached to the ethoxy group's oxygen (C4). This carbon is significantly deshielded by the direct attachment to the electronegative oxygen.

-

The peak at ~129.5 ppm corresponds to the two equivalent carbons (C2, C6) ortho to the carbonyl group.

-

The most shielded aromatic carbon signal at ~114.2 ppm belongs to the two equivalent carbons (C3, C5) ortho to the electron-donating ethoxy group.

-

The remaining signal at ~124.5 ppm is the ipso-carbon (C1), which is attached to the carbonyl group. Its chemical shift is influenced by the substituent effect of the carbonyl.

-

-

Ethoxy Group Carbons (δ ~63.4 and ~14.6): The two aliphatic carbons of the ethoxy group are readily assigned. The signal at ~63.4 ppm is from the methylene carbon (-OCH₂ -), deshielded by the directly attached oxygen. The most upfield signal in the entire spectrum, at ~14.6 ppm, corresponds to the terminal methyl carbon (-CH₃ ).

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded from 4000 to 400 cm⁻¹.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3305, 3210 | Strong, Sharp | N-H Stretch | -NH₂ and -NH- |

| 3070, 3010 | Medium | C-H Stretch | Aromatic |

| 2980, 2935 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1645 | Very Strong | C=O Stretch (Amide I) | Hydrazide |

| 1608, 1575 | Strong | C=C Stretch | Aromatic Ring |

| 1530 | Strong | N-H Bend (Amide II) | Hydrazide |

| 1250 | Very Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1045 | Strong | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

Interpretation and Causality:

-

N-H Region (3305, 3210 cm⁻¹): The presence of two sharp peaks in this region is a definitive indicator of the hydrazide group. The higher frequency band (~3305 cm⁻¹) is due to the asymmetric stretching of the primary amine (-NH₂), while the lower frequency band (~3210 cm⁻¹) is a combination of the symmetric -NH₂ stretch and the secondary amide (-NH-) stretch.[3]

-

C-H Stretching Region (3070-2935 cm⁻¹): The spectrum clearly distinguishes between aromatic and aliphatic C-H bonds. The weaker bands above 3000 cm⁻¹ are characteristic of C-H stretching in the benzene ring, while the stronger bands below 3000 cm⁻¹ are due to the C-H stretching of the ethoxy group's methylene and methyl carbons.

-

Amide Bands (1645, 1530 cm⁻¹): The very strong absorption at 1645 cm⁻¹ is the Amide I band, which is primarily due to the C=O stretching vibration. Its position is characteristic of a hydrazide. The strong band at 1530 cm⁻¹ is the Amide II band, arising from a combination of N-H bending and C-N stretching vibrations. The presence and positions of these two bands are conclusive evidence for the amide-like structure.

-

Ether Bands (1250, 1045 cm⁻¹): The two strong absorptions in the fingerprint region are hallmarks of an aryl-alkyl ether. The very strong band at 1250 cm⁻¹ is assigned to the asymmetric C-O-C stretching, while the band at 1045 cm⁻¹ corresponds to the symmetric C-O-C stretch.[4]

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically acquired on a mass spectrometer using Electron Ionization (EI) at 70 eV. The sample is introduced, vaporized, and bombarded with electrons, causing ionization and fragmentation. The instrument then separates and detects the resulting ions based on their mass-to-charge (m/z) ratio.

Data Summary:

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺˙ (Molecular Ion) |

| 149 | High | [M - NHNH₂]⁺ |

| 121 | Base Peak | [M - CONHNH₂]⁺ |

| 93 | Medium | [C₆H₅O]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Interpretation of Fragmentation: The mass spectrum provides the molecular weight and crucial information about the molecule's connectivity through its fragmentation pattern.

-

Molecular Ion (m/z 180): A strong peak at m/z 180 corresponds to the molecular weight of 4-Ethoxybenzhydrazide (180.20 g/mol ), confirming the molecular formula C₉H₁₂N₂O₂.[5]

-

Key Fragmentation Pathway: The fragmentation is dominated by cleavages around the functional groups. The base peak at m/z 121 provides a strong clue to the core structure.

Caption: Proposed EI mass spectrometry fragmentation pathway for 4-Ethoxybenzhydrazide.

-

Formation of m/z 149: The initial fragmentation involves the cleavage of the weak N-N bond, leading to the loss of a neutral aminyl radical (•NH₂) or the entire amino group (•NHNH₂) to form the stable 4-ethoxybenzoyl cation at m/z 149.

-

Formation of the Base Peak (m/z 121): This highly stable 4-ethoxyphenyl cation is formed by the subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 149). Its high abundance (base peak) indicates the energetic favorability of this fragmentation pathway. This pathway is characteristic for benzoyl derivatives.

-

Formation of m/z 93: The ion at m/z 121 can further fragment by losing a neutral ethene molecule (C₂H₄) via a rearrangement, resulting in the phenoxy cation at m/z 93.

-

Formation of m/z 65: The subsequent loss of CO from the m/z 93 ion results in the cyclopentadienyl cation at m/z 65, a common fragment in the mass spectra of aromatic compounds.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and self-validating structural confirmation of 4-Ethoxybenzhydrazide. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the para-substitution pattern and the presence of the ethoxy and hydrazide groups. IR spectroscopy validates the key functional groups, particularly the characteristic N-H and C=O vibrations of the hydrazide and the C-O stretches of the ether. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic dossier serves as an authoritative reference for the identification and quality control of 4-Ethoxybenzhydrazide in research and development settings.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 4-Ethoxybenzhydrazide. NIST Chemistry WebBook. Retrieved from [Link]

-

Taha, M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 13956-13977. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxybenzohydrazide - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

-

Rassem, H. H. A., & Nour, A. H. (2016). Synthesis, Spectral Characterization and Crystal Structure of(E)-4- Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. Australian Journal of Basic and Applied Sciences, 10(9), 231-237. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 4-Nitrobenzoic hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral and single crystal X-ray diffraction studies of (E)-4-chloro-N ′(2-hydroxybenzylidene) benzohydrazide. Retrieved from [Link]

-

Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-nitro-, hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Silas, C. U., et al. (2024). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews, 30(1), 1-12. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR and FT Raman spectra of DMABHBH. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Native Top-Down Mass Spectrometry with Collisionally Activated Dissociation Yields Higher-Order Structure Information for Protein Complexes. Analytical Chemistry, 92(18), 12476–12484. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)benzhydrazide - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

-

MassBank. (n.d.). msbnk-riken-pr100596. Retrieved from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Retrieved from [Link]

-

PubChem. (n.d.). N'-(4-Nitrobenzylidene)benzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). BENZOIC-ACID-[(5-NITRO-THIOPHEN-2-YL)-METHYLENE]-HYDRAZIDE - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-nitro-, hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

Sources

The Emerging Potential of 4-Ethoxybenzhydrazide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, the hydrazide scaffold has consistently emerged as a privileged structure, underpinning a multitude of biologically active compounds. This technical guide delves into the untapped potential of a specific, yet underexplored, member of this family: 4-Ethoxybenzhydrazide. While its direct applications are in the nascent stages of investigation, the extensive body of research on structurally analogous compounds provides a compelling rationale for its exploration as a versatile building block in medicinal chemistry. This document will synthesize existing knowledge on related benzhydrazides to forecast the potential applications of 4-Ethoxybenzhydrazide derivatives in oncology, infectious diseases, and neurology. We will explore the underlying synthetic strategies, mechanisms of action, and provide detailed experimental protocols to empower researchers to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Benzhydrazide Scaffold - A Foundation for Bioactivity

Benzhydrazides are a class of organic compounds characterized by a benzoic acid hydrazide structure. This unique arrangement of atoms imparts a range of physicochemical properties that make it an attractive starting point for the synthesis of diverse molecular libraries. The presence of the hydrazide functional group (-CONHNH₂) allows for facile derivatization, most commonly through condensation reactions with aldehydes and ketones to form hydrazones. These resulting Schiff bases exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anticonvulsant properties[1].

4-Ethoxybenzhydrazide, with its ethoxy group at the para position of the benzene ring, offers a unique lipophilic modification compared to its more studied counterparts, such as the methoxy or hydroxy derivatives. This subtle alteration can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially leading to improved cell permeability, target engagement, and metabolic stability.

This guide will systematically explore the potential of 4-Ethoxybenzhydrazide as a key intermediate in the development of novel therapeutic agents. By examining the established biological activities of its close structural relatives, we will construct a predictive framework for its application in key areas of medicinal chemistry.

Synthesis of 4-Ethoxybenzhydrazide and its Derivatives

The synthesis of 4-Ethoxybenzhydrazide is a straightforward and high-yielding process, typically achieved through the hydrazinolysis of the corresponding ester. This serves as the foundational step for the creation of a diverse library of hydrazone derivatives.

Synthesis of 4-Ethoxybenzhydrazide

The primary route to 4-Ethoxybenzhydrazide involves the reaction of an ethyl or methyl 4-ethoxybenzoate with hydrazine hydrate. The reaction is typically carried out under reflux in an alcoholic solvent.

Figure 1: Synthesis of 4-Ethoxybenzhydrazide.

Experimental Protocol: Synthesis of 4-Ethoxybenzhydrazide

-

To a solution of ethyl 4-ethoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure 4-Ethoxybenzhydrazide as a white crystalline solid.

Synthesis of 4-Ethoxybenzhydrazide Derivatives (Hydrazones)

The versatile hydrazide moiety of 4-Ethoxybenzhydrazide readily undergoes condensation with a wide array of aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction is the cornerstone for generating chemical diversity and exploring the structure-activity relationships (SAR) of this compound class.

Figure 2: General synthesis of 4-Ethoxybenzhydrazone derivatives.

Experimental Protocol: General Synthesis of 4-Ethoxybenzhydrazone Derivatives

-

Dissolve 4-Ethoxybenzhydrazide (1 equivalent) in ethanol.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Potential Therapeutic Applications